molecular formula C8H10N2O2S2 B12789414 (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide CAS No. 13686-69-6

(4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide

Cat. No.: B12789414
CAS No.: 13686-69-6
M. Wt: 230.3 g/mol
InChI Key: BDLCNNYZCYUGRS-UHFFFAOYSA-N
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Description

This compound features a phenyl group connected via a dithio (-S-S-) bridge to a 2-aminoethyl moiety, with a hydroxylamine oxide (-NH(O)OH) substituent. The dithio group enables redox-responsive disulfide bond formation, while the aminoethyl and hydroxylamine oxide groups contribute to nucleophilic and oxidative reactivity. Such structural attributes suggest applications in drug delivery (e.g., redox-triggered release) and bioadhesives (e.g., dynamic crosslinking) .

Properties

IUPAC Name

2-[(4-nitrophenyl)disulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S2/c9-5-6-13-14-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLCNNYZCYUGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SSCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13686-69-6
Record name (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide typically involves the reaction of 4-chloronitrobenzene with 2-aminoethanethiol in the presence of a base, followed by reduction and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step. The final oxidation step can be achieved using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

Industrial production of (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways .

Medicine

In medicine, (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide is explored for its potential therapeutic properties. Preliminary studies suggest it may have applications in the treatment of certain diseases due to its ability to modulate biological targets .

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products .

Mechanism of Action

The mechanism of action of (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy) butanamide (NB)

  • Functional Groups: Aminoethyl, nitrosophenoxy, methoxy.
  • Reactivity : Photoreactive (nitroso group dimerizes under UV light).
  • Applications : Photocrosslinkable hydrogels for tissue engineering .
  • Comparison : Unlike the dithio-based redox sensitivity of the target compound, NB relies on light-induced crosslinking. This makes NB suitable for spatially controlled gelation but limits utility in reducing environments.

Chitosan Hydrochloride (ChitHCl) and Dextran Dialdehyde (DDA)

  • Functional Groups : Amine (ChitHCl), aldehyde (DDA).
  • Reactivity : Forms pH-dependent Schiff bases.
  • Applications : Tissue adhesives and wound dressings .
  • Comparison : Schiff bases degrade in acidic conditions, whereas disulfide bonds in the target compound are stable under physiological pH but cleave in reducing environments (e.g., high glutathione levels in tumors).

4-Arm Poly(ethylene glycol) (PEG) Succinimidyl

  • Functional Groups : NHS ester, PEG backbone.
  • Reactivity : Reacts with amines via nucleophilic substitution.
  • Applications : Bioconjugation and hydrogel crosslinking .
  • Comparison : PEG-based systems offer hydrolytic stability but lack redox responsiveness. The target compound’s disulfide bonds enable biodegradability in reducing microenvironments, advantageous for intracellular delivery.

5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones

  • Functional Groups: Thiazolidinone core, hydrazone.
  • Reactivity : Forms hydrogen bonds and π-π interactions.
  • Applications : Antimicrobial and anticancer agents .
  • Comparison: While thiazolidinones rely on heterocyclic bioactivity, the target compound’s dithio and hydroxylamine oxide groups prioritize redox-mediated applications over direct pharmacological effects.

Comparative Data Table

Compound Key Functional Groups Reactivity Mechanism Primary Applications Stability Considerations
Target Compound Dithio, aminoethyl, azane oxide Redox-responsive disulfide Drug delivery, bioadhesives Sensitive to reducing agents
NB Nitrosophenoxy, aminoethyl UV-induced dimerization Photocrosslinkable hydrogels Light-sensitive
ChitHCl-DDA Amine, aldehyde Schiff base formation Tissue adhesives pH-dependent hydrolysis
4-Arm PEG Succinimidyl NHS ester Nucleophilic substitution Bioconjugation Hydrolyzes in aqueous solutions
Thiazolidinones Thiazolidinone, hydrazone Hydrogen bonding Antimicrobial/anticancer Thermal and oxidative stability

Research Findings and Gaps

  • Redox Sensitivity: Disulfide bonds in the target compound enable glutathione-responsive drug release, as demonstrated in PEG-disulfide micelles .
  • Cytotoxicity: Aminoethyl groups may enhance cellular uptake but require balancing with biocompatibility profiles, as seen in chitosan-based systems .
  • Synthesis Challenges : The dithio bridge necessitates controlled oxidation, contrasting with simpler NHS ester or Schiff base formations .

Biological Activity

The compound (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide is a member of a class of organic compounds known for their diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide can be described as follows:

  • Molecular Formula : C₉H₁₃N₃O₂S₂
  • Molecular Weight : 227.35 g/mol

This compound features a phenyl group substituted with a dithioether and a hydroxy group, contributing to its reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.
  • Anticancer Potential : Preliminary studies suggest that (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study conducted by Patil et al. (2024) evaluated the antioxidant properties of various Schiff base compounds, including (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide. The results indicated a significant reduction in malondialdehyde levels and an increase in glutathione levels in treated cells compared to controls, suggesting effective free radical scavenging activity .

Antimicrobial Activity

Research published in the World Journal of Pharmaceutical Research highlighted the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL for certain bacterial strains .

Anticancer Studies

In vitro studies on human cancer cell lines revealed that (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide induced apoptosis in breast cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating cell death .

Case Studies

StudyFindings
Patil et al. (2024)Demonstrated antioxidant activity with significant reductions in oxidative stress markers.
World Journal of Pharmaceutical ResearchShowed antimicrobial activity with MIC values indicating effectiveness against various pathogens.
Cancer Cell Line StudyIndicated potential anticancer effects through apoptosis induction in breast cancer cells.

The mechanisms underlying the biological activities of (4-((2-Aminoethyl)dithio)phenyl)(hydroxy)azane oxide are multifaceted:

  • Free Radical Scavenging : The hydroxy group plays a critical role in neutralizing reactive oxygen species (ROS), contributing to its antioxidant properties.
  • Membrane Disruption : The dithioether moiety may interact with lipid membranes of microbial cells, leading to increased permeability and cell death.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

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